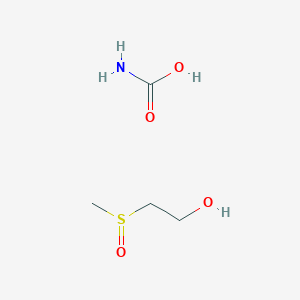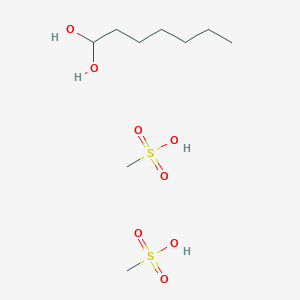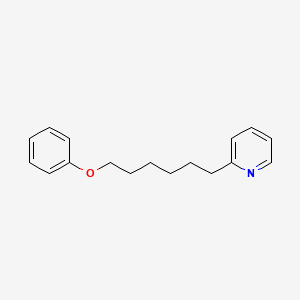![molecular formula C13H24Ge2 B14298581 Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane CAS No. 113419-98-0](/img/structure/B14298581.png)
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is an organogermanium compound characterized by the presence of two germanium atoms bonded to a phenyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane typically involves the reaction of chloro(trimethyl)germane with a suitable phenyl derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the phenyl derivative, followed by the addition of chloro(trimethyl)germane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium atoms to lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the phenyl group.
科学研究应用
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism of action of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane involves its interaction with molecular targets through its germanium atoms. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Trimethylgermane: A simpler organogermanium compound with only one germanium atom.
Phenylgermane: Contains a phenyl group bonded to a single germanium atom.
Tetramethylgermane: Features four methyl groups bonded to a single germanium atom.
Uniqueness
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is unique due to the presence of two germanium atoms and its specific structural arrangement. This configuration imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
属性
CAS 编号 |
113419-98-0 |
|---|---|
分子式 |
C13H24Ge2 |
分子量 |
325.6 g/mol |
IUPAC 名称 |
trimethyl-[2-(trimethylgermylmethyl)phenyl]germane |
InChI |
InChI=1S/C13H24Ge2/c1-14(2,3)11-12-9-7-8-10-13(12)15(4,5)6/h7-10H,11H2,1-6H3 |
InChI 键 |
LOYNQTQYAAZACI-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)CC1=CC=CC=C1[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


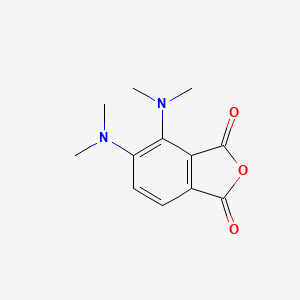
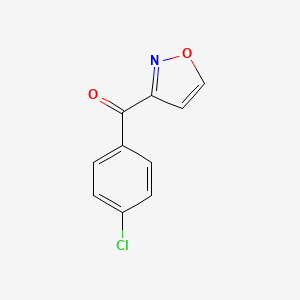
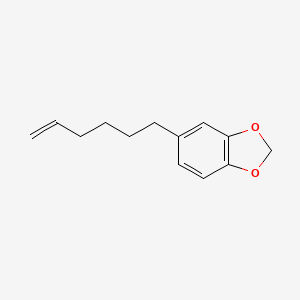
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
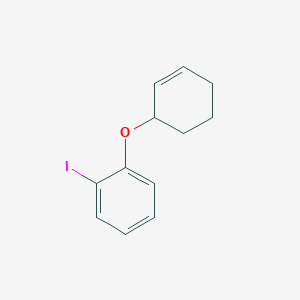
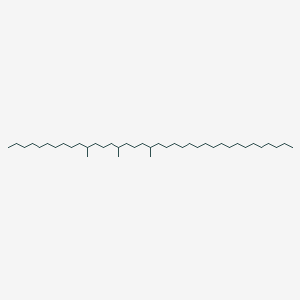

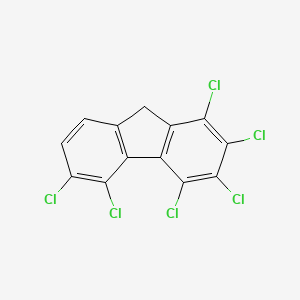


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
